1-Fluoro-3-nitro-2-(trifluoromethyl)benzene
Overview
Description
1-Fluoro-3-nitro-2-(trifluoromethyl)benzene, can be used for the synthesis of compounds useful as fungicides.
Scientific Research Applications
Synthesis and Nucleophilic Aromatic Substitution
1-Fluoro-3-nitro-2-(trifluoromethyl)benzene's derivatives have been synthesized using various methods, including fluorination and nucleophilic aromatic substitution reactions. These derivatives have shown potential in creating novel compounds with unique substitution patterns, which can be useful in various chemical processes and research applications (Ajenjo et al., 2016).
Derivatization Reagent for Biogenic Amines in Wines
This compound has been used as a derivatization reagent for the determination of biogenic amines in wines. It has shown effectiveness in synthesizing high-purity derivatives of amines like histamine and tyramine, aiding in the analytical process of wine quality control (Jastrzębska et al., 2016).
Dissociative Electron Attachment Study
In a study focusing on dissociative electron attachment (DEA), the interaction of electrons with halocarbon-derivatives of nitro-benzene, including compounds similar to this compound, was examined. This research contributes to understanding the electron-induced processes in such molecules, which is valuable in fields like radiation chemistry and environmental studies (Wnorowska et al., 2014).
Soluble Fluoro-Polyimides
This compound derivatives have been used in the synthesis of soluble fluoro-polyimides. These polyimides, synthesized from fluoro-containing aromatic diamines, have exhibited excellent thermal stability and other desirable properties for industrial applications (Xie et al., 2001).
Photophysical Processes
Research into the photophysical processes of fluoro(trifluoromethyl)benzenes, including 1-fluoro-3-(trifluoromethyl)benzene, has provided insights into the photochemical behavior of these compounds. Such studies are crucial for understanding the molecular dynamics and potential applications in photochemistry (Al-ani, 1973).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-fluoro-3-nitro-2-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4NO2/c8-4-2-1-3-5(12(13)14)6(4)7(9,10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQTQCANMBSHSNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(F)(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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